
phenyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate
Overview
Description
Phenyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate is a phosphonate ester derivative of the nucleoside analogue Tenofovir, featuring a phenyl group esterified to the phosphonate moiety. Its synthesis involves substituting (chloromethyl)phosphonic acid phenyl ester with sodium iodide, followed by alkaline hydrolysis and coupling with (S)-1-(6-amino-9H-purin-9-yl)propan-2-ol to yield the R-configured product . The compound’s structure integrates a purine base (6-aminopurine) linked via a chiral propan-2-oloxy group to a phosphonate ester, which modulates its lipophilicity and stability compared to phosphonic acid analogues like Tenofovir.
Biological Activity
Phenyl hydrogen ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate, with CAS number 379270-35-6, is a phosphonate compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C15H18N5O4P, and it has a molecular weight of 363.31 g/mol. Its structure includes a purine derivative, which is significant for its biological interactions.
Property | Value |
---|---|
CAS Number | 379270-35-6 |
Molecular Formula | C15H18N5O4P |
Molecular Weight | 363.31 g/mol |
Purity | Not specified |
Storage Conditions | Keep in a dark place, sealed at room temperature |
The biological activity of this compound is primarily linked to its ability to interact with various biological pathways. It is hypothesized to function as a prodrug that can be bioactivated to exert its effects on cellular signaling pathways, particularly those involving nucleotides and kinases.
Key Mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific kinases involved in cancer progression.
- Cellular Uptake : The presence of the purine moiety may facilitate cellular uptake through nucleoside transporters.
- Signal Transduction : The compound may initiate signal transduction cascades that influence cell survival and proliferation.
Biological Activity and Efficacy
Research studies have demonstrated varying degrees of biological activity for phenyl hydrogen (((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate. For instance, studies have indicated that similar phosphonates exhibit potent inhibition against enzymes such as enolase, which is critical in glycolytic pathways.
Case Studies:
- Enzyme Inhibition : A study identified the compound's potential to inhibit enolase 2 selectively in cancer cells with specific genetic deletions, leading to sustained tumor regression .
- Cellular Assays : In vitro assays demonstrated that compounds with similar structures could significantly reduce cell viability in cancer cell lines by inducing apoptosis .
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of phosphonates:
Compound | Activity (pIC50) | Notes |
---|---|---|
Compound A | 7.4 | High selectivity for target kinases |
Compound B | 6.5 | Moderate activity; requires further optimization |
These results underscore the significance of structure-activity relationships (SAR) in developing effective therapeutic agents based on phosphonate scaffolds.
Comparison with Similar Compounds
Structural Analogues with Modified Phosphonate Esters
a. Tenofovir (PMPA): Tenofovir ([(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy)methylphosphonic acid) lacks the phenyl ester, instead retaining a free phosphonic acid group. This difference reduces its oral bioavailability due to high polarity but enhances metabolic stability .
b. 2-(Hexadecyldisulfanyl)ethyl Octyl Phosphonate (Compound 22, ):
This analogue replaces the phenyl group with an octyl ester and introduces a disulfide-linked hexadecyl chain. The modifications enhance lipophilicity and enable redox-sensitive intracellular drug release, improving antiviral efficacy (60.3% yield, 0.105 mmol activity) .
c. Butyl Glycinate Phosphonamidate ():
Butyl(((...)phosphoryl)glycinate) substitutes the phenyl ester with a glycinate-butyl ester, promoting protease-targeted delivery. Its 1H NMR (CDCl3, δ 8.35–0.93) and ESI-MS data confirm structural integrity, with anti-HIV activity linked to ester hydrolysis .
Prodrugs and Stability
a. Tenofovir Disoproxil Fumarate (TDF): A bis-isopropyloxycarbonyloxymethyl prodrug of Tenofovir, TDF masks phosphonic acid charges, enhancing oral absorption. Thermal degradation studies (TG-FTIR, HPLC) reveal ester hydrolysis as a key instability factor, contrasting with the phenyl ester’s slower hydrolysis .
b. Methyl Hydrogen Phosphonate (): Methyl hydrogen ((((R)-1-(6-(((Z)-(5-(hydroxymethyl)furan-2-yl)methylene)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate introduces a furan-methylene group, altering solubility and targeting. Commercial availability suggests its utility in prodrug design .
Chiral and Substituent Effects
a. Diisopropyl Phosphonate (): Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate replaces the phenyl group with isopropyl esters and adds a chloro substituent. X-ray crystallography (Acta Crystallographica E) confirms chiral stability, with a 57% yield .
b. NMR data (Tables 1–2) highlight structural diversity in purine-targeting compounds .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis achieves high yields (exact % unspecified) with minimal side reactions, suitable for industrial scale-up .
- Antiviral Potential: Phosphonate esters with lipophilic groups (e.g., octyl, phenyl) show improved cell penetration over Tenofovir, though metabolic stability varies .
- Chiral Integrity: The R-configuration in the propan-2-oloxy group is critical for binding to viral polymerases, as seen in Tenofovir analogues .
Properties
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphinic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N5O4P/c1-11(7-20-9-19-13-14(16)17-8-18-15(13)20)23-10-25(21,22)24-12-5-3-2-4-6-12/h2-6,8-9,11H,7,10H2,1H3,(H,21,22)(H2,16,17,18)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMCOCNZJPJDF-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701120985 | |
Record name | Phosphonic acid, [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, monophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
379270-35-6 | |
Record name | Phosphonic acid, [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, monophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=379270-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl hydrogen ((R)-1-(6-amino-9H-purin-9-yl)propan-2-yloxy)methylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0379270356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, [[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, monophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701120985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | phenyl hydrogen ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYL HYDROGEN ((R)-1-(6-AMINO-9H-PURIN-9-YL)PROPAN-2-YLOXY)METHYLPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F4V6F8MSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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